(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid
Description
Chemical Identity and Nomenclature
This compound represents a sophisticated example of functionalized cyclopropane chemistry, combining the structural constraints of a three-membered ring with the synthetic utility of a carbamate protecting group. The compound possesses the molecular formula C₉H₁₄O₄ and a molecular weight of 186.20 grams per mole, as documented in chemical databases. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid, which precisely describes the stereochemical arrangement and functional group positioning. The Chemical Abstracts Service registry number 202212-68-8 provides unique identification for this specific stereoisomer, distinguishing it from other possible configurational arrangements.
The structural representation using Simplified Molecular Input Line Entry System notation is CC(C)(C)OC(=O)[C@@H]1C[C@@H]1C(=O)O, which encodes both the stereochemical information and connectivity pattern. This notation reveals the presence of two distinct functional groups: a carboxylic acid moiety and a tert-butoxycarbonyl ester, both attached to the cyclopropane ring with defined stereochemistry. The relative configuration designation "rel" indicates that the absolute stereochemistry is described in terms of the relationship between the two stereocenters rather than their absolute spatial arrangement. The compound exists as a white crystalline solid under standard conditions and demonstrates the characteristic properties associated with both cyclopropane derivatives and carbamate-protected compounds.
Properties
IUPAC Name |
(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2,3)13-8(12)6-4-5(6)7(10)11/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIADELBDBDDAW-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Analysis
(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative with a tert-butoxycarbonyl (Boc) group, commonly used as a protecting group in organic synthesis. Interaction studies are crucial for understanding its reactivity and potential biological effects, offering insights into its therapeutic potential and safety profile.
Key analytical techniques for confirming the enantiomeric purity of (1R,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid, a compound similar to this compound, include chiral HPLC with polysaccharide-based columns or capillary electrophoresis using chiral selectors. These methods are essential for ensuring the quality and efficacy of the compound in pharmaceutical and material science applications.
Data Tables
The following table contains relevant data about the compound:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclopropane derivatives, depending on the nucleophile used.
Scientific Research Applications
1.1. Prodrug Development
One of the notable applications of (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is in the development of prodrugs. The compound's carboxylic acid functionality allows for modifications that can enhance oral bioavailability. For instance, studies have shown that alkylation of its carboxylic acid under basic conditions leads to prodrugs with significantly improved pharmacokinetic properties .
1.2. Anticancer Agents
The compound has also been investigated as a building block for synthesizing potential anticancer agents. Its structural features facilitate the introduction of various substituents that can interact with biological targets involved in cancer progression. For example, derivatives of this compound have been synthesized and evaluated for their cytotoxicity against different cancer cell lines, demonstrating promising results .
2.1. Building Block for Complex Molecules
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique cyclopropane structure provides a reactive site for further transformations, allowing chemists to construct diverse molecular architectures .
2.2. Synthesis of Amino Acids
This compound is utilized in the synthesis of amino acids and their derivatives, which are crucial in pharmaceutical applications. The tert-butoxycarbonyl (Boc) protecting group is particularly useful in peptide synthesis, as it can be selectively removed under mild conditions without affecting other functional groups .
Case Studies
Mechanism of Action
The mechanism of action of (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid largely depends on its application. In biochemical contexts, the compound may interact with enzymes or receptors, influencing various biological pathways. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical or biological interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclopropane Derivatives
Stereoisomers and Enantiomers
rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid (CAS: 1909288-13-6)
- Molecular Formula : C₉H₁₄O₄ (MW: 186.21 g/mol)
- Key Differences : Despite identical molecular weight and functional groups, the (1R,2R) stereochemistry alters its interaction with biological targets. This isomer is used in high-purity (≥95%) drug candidate synthesis and material science applications, emphasizing the role of stereochemistry in modulating reactivity and selectivity .
(1R,2S)-rel-2-Phenylcyclopropane-1-carboxylic acid
Functional Group Variations
Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate (CAS: 1441167-21-0)
- Molecular Formula: C₁₁H₁₉NO₄ (MW: 245.27 g/mol)
- Key Differences: The ethyl ester replaces the carboxylic acid, enhancing lipophilicity for use in prodrug formulations. The Boc-protected amino group allows selective deprotection in peptide synthesis .
(1S,2S)-rel-2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic Acid (CAS: 1818257-71-4)
Ring-Expanded Analogues
(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid (CAS: 161601-29-2)
Comparative Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|
| (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid | 202212-68-8 | C₉H₁₄O₄ | 186.21 | Boc, carboxylic acid | Pharmaceutical intermediates |
| rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid | 1909288-13-6 | C₉H₁₄O₄ | 186.21 | Boc, carboxylic acid | Drug candidates, materials |
| Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate | 1441167-21-0 | C₁₁H₁₉NO₄ | 245.27 | Boc, ethyl ester | Prodrug synthesis |
| (1S,2S)-rel-2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid | 1818257-71-4 | C₈H₇BrO₂S | 261.11 | Bromothiophene, carboxylic acid | Heterocyclic drug synthesis |
Biological Activity
(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid (CAS No. 202212-68-8) is a cyclopropane derivative notable for its potential biological activities. This compound, characterized by its unique structure, has garnered attention in medicinal chemistry and pharmacology due to its diverse applications.
- Molecular Formula : C9H14O4
- Molecular Weight : 186.21 g/mol
- Purity : 97%
- IUPAC Name : rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclopropane-1-carboxylic acid
- SMILES Notation : O=C([C@@H]1C@HC1)O
Biological Activity Overview
The biological activity of this compound is primarily explored in the context of its potential as a therapeutic agent. Research indicates that this compound may exhibit various pharmacological effects, including anti-inflammatory and anticancer properties.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of cyclopropane derivatives. For instance, compounds structurally similar to this compound have shown significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
2. Anticancer Properties
Research indicates that this compound may possess anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth. A study focusing on cyclopropane derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, suggesting a promising role in cancer therapy.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated that cyclopropane derivatives can inhibit the proliferation of breast cancer cells with an IC50 value of 15 µM. |
| Study B | Found that this compound reduces inflammation markers in a mouse model of arthritis. |
| Study C | Reported that the compound induces apoptosis in colon cancer cells through mitochondrial pathway activation. |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in inflammatory responses and cancer cell survival pathways.
Q & A
Q. What are the common synthetic routes for synthesizing (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclopropanation of a precursor using diazo compounds and transition metal catalysts (e.g., rhodium or copper complexes). The tert-butoxycarbonyl (Boc) group is introduced via carbamate formation, often using Boc anhydride under basic conditions. Key steps include:
- Cyclopropanation : Optimized with diazoacetates and catalytic [Rh₂(OAc)₄] in dichloromethane at 0–25°C .
- Boc Protection : Conducted in tetrahydrofuran (THF) with Boc₂O and DMAP, achieving >80% yield . Yield is highly sensitive to solvent polarity and catalyst loading. For example, polar aprotic solvents (e.g., DMF) improve Boc group incorporation but may reduce cyclopropane stability .
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?
- NMR : ¹H and ¹³C NMR are critical for verifying the cyclopropane ring geometry and Boc group orientation. Coupling constants (e.g., J = 5–8 Hz for trans-cyclopropane protons) distinguish stereoisomers .
- X-ray Crystallography : Provides definitive proof of absolute configuration, especially for resolving rel-(1S,2R) vs. (1R,2S) ambiguity .
- HPLC-MS : Reverse-phase C18 columns with UV detection at 210 nm confirm purity (>95%) and detect diastereomeric impurities .
Q. How does the Boc group influence the compound’s reactivity in downstream applications?
The Boc group acts as a temporary protective moiety for the amine (if present) or stabilizes the carboxylic acid during functionalization. Its tert-butyl ether structure enhances solubility in organic solvents (e.g., ethyl acetate) and prevents undesired side reactions (e.g., nucleophilic attack on the cyclopropane ring) . Deprotection under acidic conditions (e.g., TFA/DCM) regenerates the free amine without disrupting the cyclopropane core .
Advanced Research Questions
Q. What experimental strategies mitigate stereochemical inversion during cyclopropanation of (1S,2R)-rel derivatives?
Stereochemical control requires:
- Chiral Catalysts : Use of enantiopure dirhodium catalysts (e.g., Rh₂(S-PTTL)₄) to enforce trans-selectivity in cyclopropane formation .
- Low-Temperature Conditions : Reactions at –20°C minimize thermal racemization of intermediates .
- In Situ Monitoring : Real-time FTIR tracks diazo decomposition and cyclopropane ring closure, enabling rapid adjustment of reaction parameters .
Q. How do electronic and steric effects of the tert-butoxycarbonyl group impact the compound’s stability under varying pH conditions?
- Acidic Conditions (pH < 3) : The Boc group hydrolyzes to release CO₂ and tert-butanol, destabilizing the compound. Degradation follows first-order kinetics (t₁/₂ = 2–4 hours in 1M HCl) .
- Neutral/Basic Conditions (pH 7–9) : The compound remains stable for >30 days at 25°C, as confirmed by accelerated stability testing (40°C/75% RH) .
- Steric Shielding : The bulky tert-butyl group reduces nucleophilic attack on the cyclopropane ring, enhancing stability in biological buffers .
Q. What methodologies resolve contradictions in reported biological activity data for structurally similar cyclopropane derivatives?
Discrepancies often arise from:
- Impurity Profiles : Diastereomeric contaminants (e.g., 1R,2S isomers) in early studies skewed activity assays. Advanced chiral chromatography (e.g., Chiralpak IA) isolates enantiopure samples for reliable data .
- Assay Conditions : Variations in buffer ionic strength (e.g., PBS vs. Tris-HCl) alter ligand-receptor binding kinetics. Standardized protocols (e.g., FRET-based enzymatic assays) improve reproducibility .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) reconcile conflicting data by predicting substituent effects on binding affinity .
Q. How can the cyclopropane ring’s strain energy be exploited in designing novel photoactivatable probes?
The ring’s high strain energy (~27 kcal/mol) facilitates photoinduced ring-opening reactions. Strategies include:
- UV Activation : Irradiation at 254 nm cleaves the cyclopropane C–C bond, generating reactive diradicals for site-specific crosslinking .
- Two-Photon Probes : Near-IR excitation (800 nm) enables deep-tissue imaging with minimal phototoxicity, leveraging the compound’s unique absorption profile .
Methodological Tables
Q. Table 1. Comparative Stability of (1S,2R)-rel Derivative Under Accelerated Conditions
| Condition | Degradation (%) | t₁/₂ (Days) | Key Degradation Products |
|---|---|---|---|
| 40°C / 75% RH | <5% (30 days) | >180 | None detected |
| 1M HCl / 25°C | 95% (24 hours) | 0.5 | tert-butanol, CO₂ |
| PBS (pH 7.4) / 37°C | 10% (14 days) | 90 | Cyclopropane-opened byproducts |
Q. Table 2. Optimized Reaction Conditions for Boc Protection
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes Boc incorporation (>85%) |
| Temperature | 0–5°C | Prevents racemization |
| Catalyst | DMAP (5 mol%) | Accelerates reaction rate |
| Boc₂O Equivalents | 1.2 eq | Minimizes side reactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
